2-amino-4H-imidazole-4-sulfonic acid
Description
Structure
3D Structure
Properties
CAS No. |
857807-74-0 |
|---|---|
Molecular Formula |
C3H5N3O3S |
Molecular Weight |
163.16 g/mol |
IUPAC Name |
2-amino-4H-imidazole-4-sulfonic acid |
InChI |
InChI=1S/C3H5N3O3S/c4-3-5-1-2(6-3)10(7,8)9/h1-2H,(H2,4,6)(H,7,8,9) |
InChI Key |
ABLRTEHCTHXALM-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=NC1S(=O)(=O)O)N |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Transformational Pathways
Mechanistic Investigations of 2-amino-4H-imidazole-4-sulfonic acid Formation
The formation of this compound involves the intricate construction of the imidazole (B134444) core, the introduction of the amino and sulfonic acid functionalities, and the establishment of a specific tautomeric form.
Nucleophilic Addition and Cyclization Pathways in Imidazole Ring Closure
The synthesis of the 2-aminoimidazole scaffold is classically achieved through the condensation of an α-haloketone or a related α-dicarbonyl compound with a guanidine (B92328) derivative. mdpi.comresearchgate.net This approach ensures the incorporation of the 2-amino group from the outset.
A plausible mechanistic pathway for the formation of the imidazole ring of the target molecule would involve the reaction between a suitable 3-carbon precursor bearing a sulfonic acid group and guanidine. The reaction likely initiates with a nucleophilic attack by one of the nitrogen atoms of guanidine on an electrophilic carbonyl carbon of the precursor. This is followed by an intramolecular cyclization, where the other nitrogen of the guanidine moiety attacks the second electrophilic carbon. Subsequent dehydration leads to the formation of the aromatic imidazole ring.
Several modern synthetic methods for 2-aminoimidazoles have been developed, including palladium-catalyzed carboamination reactions of N-propargyl guanidines. nih.govacs.org In such a mechanism, an N-propargyl guanidine undergoes an outer-sphere attack on a palladium-activated alkyne, followed by reductive elimination and isomerization to yield the 2-aminoimidazole product. acs.org To produce the title compound, this would require a propargyl guanidine substrate appropriately substituted with a sulfonic acid group.
A proposed general mechanism for forming a 2-aminoimidazole ring is outlined below:
Initial Condensation: Nucleophilic attack of a guanidine nitrogen onto an α-haloketone.
Intramolecular Substitution: The second amino group of the guanidine intermediate displaces the halide.
Cyclization and Dehydration: The resulting intermediate cyclizes and eliminates a molecule of water to form the stable, aromatic 2-aminoimidazole ring. mdpi.comthieme-connect.com
Role of Tautomerization in 4H-Imidazole Systems
Imidazoles exhibit annular tautomerism, with the 1H- and 2H- forms being the most common aromatic tautomers. researchgate.net The specified compound, this compound, represents a non-aromatic tautomer where the C4 carbon is sp³-hybridized.
Generally, aromatic tautomers of imidazoles are significantly more stable than their non-aromatic counterparts like the 4H-imidazole. researchgate.netrsc.org However, the relative stability can be influenced by the nature of the substituents on the ring. researchgate.net Computational studies have shown that while 1H-imidazole is more stable than its non-aromatic tautomers, this stability can be reversed when hydrogen atoms on nitrogen or the methylene (B1212753) carbon are replaced by certain functional groups. researchgate.net For this compound, the presence of both an electron-donating amino group at C2 and a strongly electron-withdrawing sulfonic acid group at C4 would create a complex electronic environment. The stability of the 4H-tautomer would depend on the balance between the loss of aromaticity and the electronic effects of these substituents.
The 4H-imidazoles, particularly those unsubstituted at the C5 position, are known to be highly reactive and can rearrange to their aromatic 1H-imidazole isomers upon heating. rsc.orgrsc.org The presence of two substituents at the C4 position, as in 4,4-dimethylimidazole, can make the 4H-tautomer isolable. rsc.org In the case of this compound, the C4 position is substituted with both a hydrogen and a sulfonic acid group. The equilibrium between the aromatic 1H-tautomer and the non-aromatic 4H-tautomer is a critical aspect of its chemistry. nih.gov
| Tautomer Comparison | Aromaticity | Key Structural Feature | General Stability |
| 1H-Imidazole | Aromatic | N-H at position 1 | High |
| 4H-Imidazole | Non-aromatic | sp³ carbon at position 4 | Low (unless stabilized by substituents) |
Specific Mechanistic Insights into Sulfonation and Amination Reactions
Amination: The 2-amino group is most commonly introduced into the imidazole ring by using guanidine as a key building block during the cyclization step, as detailed in section 3.1.1. mdpi.comthieme-connect.com Direct amination at the C2 position of a pre-formed imidazole ring is a more challenging synthetic transformation, often requiring the use of strong bases and electrophilic nitrogen sources. researchgate.net
Sulfonation: The introduction of the sulfonic acid group can be envisioned through two primary routes:
Electrophilic Sulfonation of a Pre-formed Ring: Aromatic sulfonation is a classic electrophilic aromatic substitution reaction. wikipedia.org The reaction of a 2-aminoimidazole with a sulfonating agent like fuming sulfuric acid (H₂SO₄/SO₃) would proceed via attack of the electron-rich imidazole ring on the electrophile (SO₃ or its protonated form). masterorganicchemistry.comlibretexts.org The 2-amino group is a strong activating, ortho-para directing group. Therefore, electrophilic attack would be directed to the C5 position. Introduction at C4 is less likely on an aromatic 1H-2-aminoimidazole precursor via this mechanism.
Cyclization with a Sulfonated Precursor: A more plausible route to achieve the specific C4-sulfonated structure is to use a starting material that already contains the sulfonic acid moiety. For instance, a 3-carbon α-dicarbonyl or α-haloketone precursor bearing a sulfonic acid group at the central carbon could be condensed with guanidine. This would fix the position of the sulfonic acid group at C4 of the resulting imidazole ring.
The sulfonation reaction is notably reversible; heating an arylsulfonic acid in dilute aqueous acid can remove the sulfonic acid group (desulfonation). wikipedia.orglibretexts.org This reversibility is a key feature of sulfonation chemistry.
Reaction Pathways of this compound
The reactivity of this compound is dictated by the interplay of its three key functional components: the imidazole ring system, the nucleophilic amino group, and the acidic sulfonic acid group.
Electrophilic and Nucleophilic Reactivity of the Imidazole Moiety
The 2-aminoimidazole nucleus possesses dual reactivity. researchgate.net
Nucleophilic Character: The exocyclic amino group at C2 and the ring nitrogen atoms are nucleophilic centers. The amino group can readily undergo reactions typical of aromatic amines, such as acylation, alkylation, and diazotization followed by Sandmeyer-type reactions. nih.gov The ring nitrogens can act as nucleophiles, for example, in N-acylation reactions, which are known to generate highly reactive acyl-transfer agents. nih.gov
Electrophilic Character: While the electron-donating amino group enhances the nucleophilicity of the ring, making it reactive towards electrophiles, the C=N bonds within the heterocycle can be susceptible to attack by strong nucleophiles. The non-aromatic 4H-imidazole tautomer is particularly reactive towards nucleophiles at the C5 position. rsc.orgrsc.org The strongly electron-withdrawing sulfonic acid group at C4 would further influence the electronic distribution and reactivity of the ring.
| Site of Reactivity | Type of Reagent | Potential Reaction |
| 2-Amino Group | Electrophiles (e.g., Acyl Chlorides) | N-Acylation |
| Ring Nitrogens | Electrophiles (e.g., Alkyl Halides) | N-Alkylation |
| Imidazole Ring (C5) | Electrophiles (e.g., Halogens) | Electrophilic Substitution |
| Iminium Carbon (C2) | Nucleophiles (under certain conditions) | Nucleophilic Addition |
Transformations Involving the Sulfonic Acid Group
The sulfonic acid group (–SO₃H) is a versatile functional group with well-established reactivity. libretexts.org It is a strong acid and its presence imparts high water solubility to the molecule. wikipedia.org
Key transformations include:
Conversion to Sulfonyl Chlorides: The sulfonic acid can be converted to the corresponding sulfonyl chloride (–SO₂Cl) by treatment with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Sulfonyl chlorides are highly reactive intermediates. libretexts.org
Formation of Sulfonamides and Sulfonate Esters: The resulting sulfonyl chloride can react with amines to form sulfonamides or with alcohols to form sulfonate esters. wikipedia.org Sulfonate esters are effective alkylating agents.
Desulfonation: As mentioned, the sulfonation of aromatic systems is often reversible. Heating 2-amino-1H-imidazole-4-sulfonic acid (the aromatic tautomer) in hot aqueous acid could potentially lead to the removal of the sulfonic acid group, regenerating the 2-aminoimidazole core. wikipedia.org
Nucleophilic Displacement: In some heterocyclic systems, the sulfonate group can act as a leaving group in nucleophilic aromatic substitution reactions, particularly when treated with strong bases. wikipedia.org
Cross-Coupling Reactions: Recent advances have shown that sulfonic acid derivatives can participate in cross-coupling reactions, providing a pathway to form new carbon-carbon or carbon-heteroatom bonds. rsc.org
Reactivity of the 2-amino Substituent
The exocyclic 2-amino group of this compound is a key functional group that significantly influences the molecule's chemical behavior. Its reactivity is modulated by the electronic properties of the imidazole ring and the substituents attached to it. The presence of the strongly electron-withdrawing sulfonic acid group at the C4 position has a profound effect on the nucleophilicity of the 2-amino group.
The lone pair of electrons on the nitrogen atom of the 2-amino group can be delocalized into the imidazole ring, which is a characteristic feature of amino-substituted heterocycles. However, the sulfonic acid group, being a powerful electron-withdrawing group, deactivates the ring and reduces the electron density on the 2-amino nitrogen. This, in turn, diminishes its nucleophilicity compared to 2-aminoimidazole itself or derivatives with electron-donating groups.
Despite this deactivation, the 2-amino group retains its ability to participate in several characteristic reactions of primary aromatic amines, although potentially under more forcing conditions. Key transformations involving the 2-amino substituent include N-alkylation, N-acylation, and diazotization followed by subsequent displacement reactions.
N-Alkylation
The introduction of alkyl groups onto the 2-amino substituent can proceed via nucleophilic substitution reactions with alkyl halides. The reaction involves the attack of the nitrogen's lone pair on the electrophilic carbon of the alkyl halide. The presence of the electron-withdrawing sulfonic acid group likely necessitates the use of stronger alkylating agents or more forcing reaction conditions, such as higher temperatures or the use of a strong base to deprotonate the amino group and enhance its nucleophilicity.
A general representation of the N-alkylation of the 2-amino group is shown below:
R-X + H₂N-Imidazole-SO₃H → R-HN-Imidazole-SO₃H + HX
Where R is an alkyl group and X is a halide.
The synthesis of N-alkylated 2-aminoimidazole derivatives has been reported in various contexts. For instance, the reductive coupling of an aldehyde with a 2-aminoimidazole has been utilized to produce N-alkylated products. nih.gov Another approach involves the direct reaction with alkyl halides. nih.gov
Table 1: Illustrative Examples of N-Alkylation of Amino-Heterocycles
| Starting Material | Alkylating Agent | Product | Reference |
| 2-Aminothiazole (B372263) | Alkyl Halides | N-Alkyl-2-aminothiazole derivatives | nih.gov |
| 2-Azidobenzenesulfonamide | 5-Bromopent-1-ene | N-Pentenyl sulfonamide | nih.gov |
| 2-Aminoimidazole | Aldehyde (reductive coupling) | N-Alkylated 2-aminoimidazole | nih.gov |
This table provides examples of N-alkylation on related heterocyclic amines to illustrate the general reactivity. Specific conditions for this compound may vary.
N-Acylation
N-acylation of the 2-amino group can be achieved using acylating agents such as acid chlorides or acid anhydrides. This reaction leads to the formation of an amide linkage. Similar to N-alkylation, the reduced nucleophilicity of the 2-amino group in this compound may require optimized reaction conditions.
The general reaction for N-acylation is as follows:
R-COCl + H₂N-Imidazole-SO₃H → R-CONH-Imidazole-SO₃H + HCl
Studies on related 2-aminothiazole compounds have demonstrated successful N-acylation using various acylating agents. nih.gov For example, the acetylation of 2-amino-5-(4-acetylphenylazo)-thiazole has been accomplished using acetic anhydride. nih.gov
Table 2: Examples of N-Acylation of Amino-Heterocycles
| Starting Material | Acylating Agent | Product | Reference |
| 2-Amino-4-phenylthiazole | Acyl Halides | N-Acyl-2-amino-4-phenylthiazole | nih.gov |
| 2-Amino-5-phenylazothiazole | Substituted Aromatic Acid Chlorides | N-Acyl-2-amino-5-phenylazothiazole | nih.gov |
| 2-Aminothiazole | 3-(Furan-2-yl)propanoic acid | N-(Thiazol-2-yl)-3-(furan-2-yl)propanamide | nih.gov |
This table illustrates the N-acylation of similar heterocyclic amines. The reactivity of this compound is expected to be analogous, though potentially requiring more vigorous conditions.
Diazotization and Sandmeyer-Type Reactions
The 2-amino group can undergo diazotization upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid. This reaction converts the primary amino group into a diazonium salt (-N₂⁺). Diazonium salts are valuable synthetic intermediates that can be subsequently replaced by a variety of nucleophiles in what are known as Sandmeyer or Sandmeyer-type reactions.
The formation of the diazonium salt is represented as:
H₂N-Imidazole-SO₃H + HONO/H⁺ → ⁺N₂-Imidazole-SO₃H + 2H₂O
The resulting diazonium salt can then be transformed into a range of derivatives. For example, treatment with copper(I) halides (CuCl, CuBr) can introduce the corresponding halogen atom. While there is no specific literature on the diazotization of this compound, the Sandmeyer reaction is a well-established method for the transformation of primary aromatic amines.
It is important to note that the stability and reactivity of the diazonium salt will be influenced by the electronic nature of the imidazole ring. The presence of the sulfonic acid group might affect the stability of the diazonium intermediate.
Table 3: Potential Sandmeyer Reactions of Diazotized this compound
| Reagent | Product |
| CuCl / HCl | 2-Chloro-4H-imidazole-4-sulfonic acid |
| CuBr / HBr | 2-Bromo-4H-imidazole-4-sulfonic acid |
| CuCN / KCN | 2-Cyano-4H-imidazole-4-sulfonic acid |
| H₂O / H⁺, Δ | 2-Hydroxy-4H-imidazole-4-sulfonic acid |
| HBF₄, Δ | 2-Fluoro-4H-imidazole-4-sulfonic acid (Schiemann reaction) |
This table presents hypothetical products based on established Sandmeyer reactions. Experimental validation for this compound is required.
Advanced Spectroscopic and Structural Characterization of 2 Amino 4h Imidazole 4 Sulfonic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, one can deduce the molecular framework and the electronic environment of each atom.
The ¹H NMR spectrum of 2-amino-4H-imidazole-4-sulfonic acid is expected to reveal distinct signals corresponding to each unique proton in the molecule. The imidazole (B134444) ring contains protons at the C5 position, a proton attached to the C4 carbon, and exchangeable protons on the amino group (-NH₂) and the sulfonic acid (-SO₃H) group.
The chemical shifts are significantly influenced by the electronic effects of the substituents. The amino group at C2 is electron-donating, which would typically shield the ring protons, shifting their signals upfield. Conversely, the sulfonic acid group at C4 is strongly electron-withdrawing, causing a significant deshielding effect (downfield shift) on the adjacent proton at C4 (H4) and the nearby proton at C5 (H5).
In a typical deuterated solvent like DMSO-d₆, which allows for the observation of exchangeable protons, one would anticipate broad singlets for the -NH₂ and -SO₃H protons. The signal for the H5 proton would likely appear as a doublet due to coupling with the H4 proton. Similarly, the H4 proton signal would be a doublet. In some cases, due to tautomerization in 2-aminoimidazoles, the protons at positions 4 and 5 can become equivalent, resulting in a singlet. researchgate.net However, the presence of the bulky and fixed sulfonic acid group at C4 makes this less likely. The broad peaks for the amino group protons are typically observed around 4.13-4.32 ppm in related 2-aminoimidazole compounds. researchgate.net
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| H4 | ~ 5.0 - 5.5 | Doublet (d) | Significantly deshielded by the adjacent -SO₃H group. |
| H5 | ~ 6.5 - 7.0 | Doublet (d) | Influenced by the C2-amino group and C4-sulfonic acid group. |
| -NH₂ | ~ 6.0 - 7.0 | Broad Singlet (br s) | Exchangeable proton; chemical shift is concentration and temperature dependent. |
| -SO₃H | ~ 10.0 - 12.0 | Broad Singlet (br s) | Highly acidic, exchangeable proton; position is highly variable. |
Note: These are estimated values. Actual experimental values may vary based on solvent, concentration, and temperature.
The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. For this compound, three distinct signals are expected for the imidazole ring carbons (C2, C4, and C5).
The chemical shifts of these carbons are influenced by the attached functional groups.
C2: Attached to two nitrogen atoms and an amino group. This carbon typically appears significantly downfield. In 2-aminobenzimidazole, this carbon appears around 150-160 ppm. chemicalbook.comresearchgate.net
C4: Directly bonded to the electron-withdrawing sulfonic acid group, which will cause a substantial downfield shift.
C5: Adjacent to the C4-sulfonic acid group, its chemical shift will also be influenced, though to a lesser extent than C4.
The analysis of ¹³C NMR spectra of various benzimidazoles and related heterocycles provides a basis for these predictions. mdpi.comnih.gov
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |
| C2 | ~ 155 - 160 | Influenced by the amino group and two adjacent nitrogen atoms. |
| C4 | ~ 70 - 80 | Significantly deshielded by the directly attached sulfonic acid group. |
| C5 | ~ 115 - 125 | Positioned between a methine carbon and the C2 carbon. |
Note: These are estimated values based on data from analogous structures.
To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. A cross-peak between the signals for H4 and H5 would confirm their connectivity within the imidazole ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively link the H4 and H5 signals to their respective C4 and C5 carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are two or three bonds apart. For instance, the H5 proton would be expected to show a correlation to the C4 and C2 carbons, while the H4 proton would show correlations to C5 and C2. The amino protons could show correlations to C2, providing further structural confirmation.
These advanced techniques are crucial for piecing together the molecular puzzle, especially for complex heterocyclic systems. rsc.org
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.
The spectrum of this compound would be characterized by absorption bands corresponding to the N-H bonds of the amino group, the C=N and C-N bonds of the imidazole ring, and the S=O and S-O bonds of the sulfonic acid group.
-NH₂ Group: Asymmetric and symmetric N-H stretching vibrations are expected in the range of 3300-3500 cm⁻¹. researchgate.net An N-H scissoring (bending) vibration typically appears around 1600-1650 cm⁻¹. researchgate.net
Imidazole Ring: C=N and C=C stretching vibrations within the ring are expected in the 1450-1600 cm⁻¹ region. Ring breathing modes can be observed at lower frequencies.
Sulfonic Acid Group: Strong absorption bands from the asymmetric and symmetric stretching of the S=O bonds are characteristic and typically appear in the regions of 1340-1350 cm⁻¹ and 1150-1160 cm⁻¹, respectively. nih.gov The S-O single bond stretch is found around 1030-1040 cm⁻¹. asianpubs.org The broad O-H stretch from the sulfonic acid group would likely overlap with the N-H stretches in the 2500-3300 cm⁻¹ region.
Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| -NH₂ | N-H Stretch | 3300 - 3500 | Medium-Weak |
| N-H Bend (Scissoring) | 1600 - 1650 | Medium | |
| Imidazole Ring | C=N / C=C Stretch | 1450 - 1600 | Medium-Strong |
| -SO₃H | O-H Stretch | 2500 - 3300 | Broad, Strong |
| S=O Asymmetric Stretch | 1340 - 1350 | Strong | |
| S=O Symmetric Stretch | 1150 - 1160 | Strong | |
| S-O Stretch | 1030 - 1040 | Strong |
Note: IR and Raman spectroscopy are complementary techniques; some modes may be more prominent in one than the other. researchgate.netresearchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns. nih.gov
For this compound (Molecular Formula: C₃H₅N₃O₃S), the exact molecular weight is 163.0055 g/mol . The molecular ion peak ([M]⁺ or [M+H]⁺ or [M-H]⁻ depending on the ionization technique) would be expected at m/z corresponding to this mass.
The fragmentation of imidazole-containing compounds often involves the loss of small, stable molecules from its substituents, while the imidazole ring itself remains relatively intact. nih.govresearchgate.net For sulfonic acids, a characteristic fragmentation pathway is the loss of SO₂ (64 Da) or the SO₃H radical (81 Da). researchgate.netacs.org
Expected fragmentation pathways for this compound could include:
Loss of the sulfonic acid group: [M - SO₃H]⁺
Loss of sulfur trioxide: [M - SO₃]⁺
Loss of sulfur dioxide: [M - SO₂]⁺
Subsequent fragmentation of the remaining 2-aminoimidazole core.
The use of high-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition of the parent ion and its fragments, further confirming the structure.
X-ray Diffraction (XRD) for Crystalline Structure Determination
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in a solid state. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.
While specific crystallographic data for this compound are not available in the surveyed literature, studies on other imidazole derivatives provide insight into the likely structural features. core.ac.uknajah.eduresearchgate.net An XRD analysis would be expected to show a planar imidazole ring. core.ac.uk The molecule's zwitterionic character (with a protonated amino group, -NH₃⁺, and a deprotonated sulfonate group, -SO₃⁻) in the solid state is highly probable. This would lead to a robust network of intermolecular hydrogen bonds involving the sulfonate oxygen atoms and the protons on the ring and amino group nitrogens, dictating the crystal packing. The precise bond lengths, such as the C-S, S-O, C-N, and C=N bonds, would offer experimental validation of the electronic effects within the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule is exposed to ultraviolet or visible light, it can absorb energy, promoting electrons from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light absorbed are characteristic of the molecule's structure and the types of electronic transitions possible.
For a compound like this compound, which contains a heteroaromatic imidazole ring, an amino group, and a sulfonic acid group, several types of electronic transitions would be expected. These include π → π* (pi to pi star) transitions associated with the conjugated system of the imidazole ring and n → π* (non-bonding to pi star) transitions involving the lone pair of electrons on the nitrogen and oxygen atoms.
The position and intensity of the absorption maxima (λmax) in a UV-Vis spectrum provide valuable information about the electronic structure of the molecule. The imidazole ring itself is known to exhibit characteristic UV absorption. The presence of substituents, such as the amino and sulfonic acid groups, would be expected to influence the absorption spectrum. The amino group, being an auxochrome, would likely cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity).
A detailed analysis of the UV-Vis spectrum would allow for the confirmation of the conjugated system and provide insights into the electronic environment of the chromophores within the molecule. However, a thorough search of the scientific literature did not yield specific experimental UV-Vis spectroscopic data for this compound. Therefore, a data table of its electronic transitions cannot be provided at this time.
Table 1: Electronic Transition Data for this compound
| Transition Type | Expected Wavelength Range (nm) | Experimental λmax (nm) | Molar Absorptivity (ε) |
| π → π | ~200-400 | Data Not Available | Data Not Available |
| n → π | ~250-600 | Data Not Available | Data Not Available |
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is widely used to determine the thermal stability of materials and to study their decomposition patterns.
When a compound is heated during a TGA experiment, it may undergo various physical and chemical changes, such as desorption, dehydration, and decomposition, each associated with a mass loss. The resulting TGA curve plots the percentage of mass remaining against temperature. The derivative of this curve, known as the DTG (Derivative Thermogravimetry) curve, shows the rate of mass loss and helps to identify the temperatures at which the most significant decomposition events occur.
For this compound, TGA would provide crucial information about its thermal stability. The onset temperature of decomposition would indicate the upper-temperature limit at which the compound is stable. The TGA thermogram would reveal whether the decomposition occurs in a single step or through multiple stages. The presence of the sulfonic acid group might influence the initial decomposition steps, potentially through the loss of sulfur oxides. The imidazole ring is a relatively stable heterocyclic system, and its decomposition would likely occur at higher temperatures.
Analysis of the residual mass at the end of the experiment can also provide clues about the final decomposition products. Despite the utility of this technique, a comprehensive review of the available scientific literature did not reveal any specific thermogravimetric analysis data for this compound. Consequently, a detailed data table on its thermal stability and decomposition profile cannot be presented.
Table 2: Thermogravimetric Analysis Data for this compound
| Temperature Range (°C) | Mass Loss (%) | Associated Decomposition Step |
| Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available |
| Final Residue (%) | Data Not Available |
Theoretical and Computational Investigations of 2 Amino 4h Imidazole 4 Sulfonic Acid
Quantum Chemical Studies (e.g., Density Functional Theory - DFT)
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in predicting the electronic and structural properties of molecules. For 2-amino-4H-imidazole-4-sulfonic acid, these studies would provide critical insights into its behavior at a molecular level.
Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO analysis)
An analysis of the electronic structure would reveal the distribution of electrons within the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity, with a smaller gap often suggesting higher reactivity.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Hypothetical Value (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
No specific experimental or computational data for these parameters for this compound has been found in the public domain.
Electrostatic Potential Surfaces (Mep surfaces) and Charge Distribution
A Molecular Electrostatic Potential (MEP) surface map would illustrate the charge distribution across the this compound molecule. This visual representation helps identify electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are crucial for predicting how the molecule will interact with other chemical species. The sulfonic acid and amino groups would be expected to be key features on the MEP surface.
Molecular Geometry Optimization and Conformation Analysis
Computational geometry optimization would determine the most stable three-dimensional structure of this compound. This process calculates bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule. Conformation analysis would explore different spatial arrangements of the atoms and identify the most energetically favorable conformers.
Table 2: Hypothetical Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Hypothetical Value |
|---|---|---|
| Bond Length | C-S | Data not available |
| Bond Length | N-H | Data not available |
| Bond Angle | O-S-O | Data not available |
| Dihedral Angle | H-N-C-C | Data not available |
Specific optimized geometrical parameters for this compound are not available in published research.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations would model the movement of atoms and molecules over time, providing insights into the dynamic behavior of this compound. These simulations could predict how the molecule behaves in different environments, such as in solution, and how it interacts with other molecules, including potential binding partners.
Theoretical Studies on Reaction Pathways and Transition States
Theoretical studies on reaction pathways would investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the transition states—the highest energy points along the reaction coordinate—and calculate the activation energies. This information is vital for understanding reaction kinetics and predicting reaction outcomes.
Computational Analysis of Adsorption Mechanisms on Surfaces
If this compound has applications in materials science, computational analysis of its adsorption onto various surfaces would be performed. These studies, often using DFT, would elucidate the nature of the interaction between the molecule and the surface, including the binding energy, the orientation of the adsorbed molecule, and the changes in electronic structure upon adsorption.
Applications in Chemical Science and Advanced Material Development
Catalytic Applications of 2-amino-4H-imidazole-4-sulfonic acid and its Derivatives
The combination of acidic and basic sites within a single molecular framework makes the imidazole-sulfonic acid motif a prime candidate for bifunctional catalysis. This structure allows for the activation of both electrophilic and nucleophilic species, a highly desirable trait in designing efficient catalysts for organic synthesis.
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthesis. The imidazole-sulfonic acid moiety is particularly well-suited for this role. Derivatives such as imidazolium (B1220033) sulfonates have been effectively employed as catalysts in multicomponent reactions (MCRs). For instance, in the synthesis of biologically active 2-amino-4H-chromenes, imidazolium sulfonates have been shown to act as environmentally friendly catalytic systems. researchgate.netwojast.org.ng
In these reactions, the imidazolium core and the sulfonate anion work in concert. The imidazolium part can act as a hydrogen bond donor, while the sulfonate group acts as a hydrogen bond acceptor. researchgate.netwojast.org.ng This cooperative effect is crucial for activating the reacting molecules. Computational and experimental studies on the synthesis of chromenes from salicylaldehyde (B1680747) and ethyl cyanoacetate (B8463686) revealed that the reaction does not proceed through a simple Knoevenagel condensation. Instead, the favored pathway involves an initial aldol (B89426) reaction, followed by heterocyclization and dehydration, and finally a Michael addition. researchgate.net This demonstrates the ability of the imidazole-sulfonate system to steer reactions through specific, efficient pathways.
The versatility of the imidazole (B134444) core in organocatalysis is further highlighted by methodologies involving thiazolium-catalyzed reactions to synthesize substituted imidazoles in a one-pot sequence. researchgate.netacs.org While not directly involving a sulfonic acid group, these studies underscore the catalytic potential of the imidazole ring itself, which can be enhanced by the presence of other functional groups like sulfonic acid.
The sulfonic acid group (-SO₃H) is a strong Brønsted acid, capable of donating a proton to initiate or catalyze a variety of chemical transformations. When attached to an imidazole ring, the resulting compound is a potent Brønsted acid catalyst. A range of Brønsted acidic ionic liquids (BAILs) based on imidazole and benzimidazole (B57391) functionalized with sulfonic acid groups have been synthesized and their catalytic activities evaluated. peacta.org
These imidazole-based sulfonic acid catalysts have demonstrated high activity in multicomponent coupling reactions, often outperforming conventional solid acid catalysts like H-ZSM-5, H-BETA, and sulfonic acid-functionalized SBA-15. peacta.org The acidity of these catalysts, a key determinant of their activity, can be quantified using methods like Hammett acidity measurements with UV-visible spectroscopy. Theoretical studies have indicated that hydrogen bonding plays a significant role in modulating the acidity of these BAILs. peacta.org An advantage of these catalysts is their potential for recyclability without a significant drop in catalytic performance. peacta.org
The application of such catalysts is broad. For example, methanesulfonic acid, a simple organosulfonic acid, has been used to efficiently catalyze the one-pot, three-component synthesis of 2-amino-4H-chromenes. researchgate.net This highlights the general utility of the sulfonic acid group in promoting such reactions. More complex, axially chiral benzimidazolesulfonic acids have been developed for use in asymmetric Brønsted acid catalysis, such as in the Pictet-Spengler reaction, achieving notable enantioselectivity. rsc.org
Table 1: Comparison of Catalytic Systems Based on the Imidazole-Sulfonic Acid Moiety
| Catalyst Type | Reaction Example | Key Features | Reference |
| Imidazolium Sulfonates | Synthesis of 2-amino-4H-chromenes | Environmentally friendly; dual function as hydrogen bond donor and acceptor. | researchgate.netwojast.org.ng |
| Imidazole-based BAILs | Multicomponent coupling reactions | High catalytic activity compared to solid acids; recyclable. | peacta.org |
| Axially Chiral Benzimidazolesulfonic Acids | Asymmetric Pictet–Spengler reaction | Enables enantioselective transformations. | rsc.org |
| Sulfonic Acid Functionalized Polymers | Synthesis of dihydro-2-oxypyrroles | Heterogeneous; reusable; high yields under mild conditions. | rsc.org |
Immobilizing homogeneous catalysts onto solid supports is a key strategy for developing robust and reusable heterogeneous catalysts. The imidazole-sulfonic acid functionality can be anchored to various materials, such as porous organic polymers (POPs) or covalent organic frameworks (COFs), to create highly effective solid catalysts. rsc.orgacs.org
For example, a sulfonic acid-functionalized porous organic polymer (POP-SO₃H) has been successfully used as a heterogeneous catalyst for the synthesis of dihydro-2-oxypyrroles. rsc.org The sulfonic acid groups on the polymer are proposed to activate the carbonyl group of an aldehyde reactant via protonation, initiating the reaction cascade. rsc.org Although functionalization can lead to a slight decrease in the crystallinity of the support material, the resulting catalyst often retains high activity, underscoring the critical role of the introduced functional groups. rsc.org These solid-supported catalysts offer significant advantages, including high yields, mild reaction conditions, and excellent reusability, making them attractive for sustainable chemical synthesis. rsc.org
The combination of imidazole and sulfonic acid groups on a COF has been shown to enhance properties like proton conductivity by facilitating charge separation. acs.org This principle of using functionalized frameworks is directly applicable to creating solid catalysts where the imidazole and sulfonic acid groups can work synergistically in a heterogeneous system.
Electrochemical Behavior and Applications
The electrochemical properties of this compound are determined by the redox activity of its constituent parts: the imidazole ring and the amino group. The sulfonic acid group, being electrochemically inert in typical potential windows, primarily influences solubility and ionic interactions.
Cyclic voltammetry (CV) is a primary technique for investigating the redox behavior of electroactive molecules. Studies on various imidazole derivatives reveal their electrochemical characteristics. For instance, CV measurements of imidazole derivatives functionalized on single-walled carbon nanotubes show distinct, reversible one-electron oxidation processes attributed to the imidazole core. researchgate.net The exact potential of these processes can be shifted due to electronic interactions with the material they are attached to. researchgate.net
The electrochemical behavior of related heterocyclic compounds, such as 2-aminothiazole (B372263), has been studied, showing an irreversible oxidation process, indicating that the initial electron transfer is followed by a chemical reaction (an EC mechanism). researchgate.net The electrochemical polymerization of such monomers can be achieved through constant potential electrolysis. researchgate.net Similarly, the 2-aminoimidazole moiety is expected to be oxidizable, although likely irreversibly due to the high reactivity of the resulting radical cation.
Table 2: Electrochemical Characteristics of Related Imidazole and Sulfonate Compounds
| Compound/System | Technique | Observed Behavior | Key Finding | Reference |
| Imidazole Derivatives on SWNTs | Cyclic Voltammetry | Reversible one-electron oxidation processes. | Imidazole core is redox-active; potential is influenced by the support. | researchgate.net |
| 2-Aminothiazole | Cyclic Voltammetry | Irreversible oxidation (EC mechanism). | The amino-heterocycle undergoes a chemical reaction after oxidation. | researchgate.net |
| 4',7-dimethoxy-3'-isoflavone sulfonic sodium | Linear Sweep & Cyclic Voltammetry | Two reduction waves at pH > 8.0. | The sulfonate group modifies the overall redox behavior of the molecule. | nih.gov |
| Imidazole on ZnO Composites | Cyclic Voltammetry | Shift in peak potentials and decrease in peak current compared to pure imidazole. | Indicates efficient binding and electronic interaction between imidazole and the ZnO surface. | researchgate.net |
The imidazole ring and its derivatives are well-known to adsorb onto various electrode surfaces, a phenomenon crucial for applications in electrocatalysis, corrosion inhibition, and sensor development. The adsorption of l-hydroxy-2,4,5-trimethylimidazole-3-oxide on platinum (Pt), gold (Au), and mercury (Hg) electrodes has been shown to be dependent on the nature of the electrode material and the ionic state of the compound in solution. peacta.org Potentiodynamic studies confirm the chemisorption of the imidazole derivative onto the Pt surface, which in turn affects processes like hydrogen adsorption. peacta.org
The adsorption of imidazole derivatives on iron surfaces has been studied using molecular dynamics simulations, which indicate a strong ability of these molecules to adsorb, a key property for corrosion inhibitors. researchgate.net Similarly, imidazole-based ionic liquids have been investigated as additives in metal electrodeposition, where their adsorption onto the electrode surface inhibits metal ion reduction and leads to the formation of smoother, more fine-grained metal films. rsc.orgrsc.org This adsorption process often follows the Langmuir adsorption isotherm. rsc.org
For this compound, both the imidazole ring and the amino group can be expected to interact strongly with electrode surfaces. The sulfonic acid group, being typically charged, would further influence the adsorption behavior through electrostatic interactions with the charged electrode surface and the surrounding electrolyte ions. Electrochemical surface-enhanced infrared absorption spectroscopy (SEIRAS) studies on imidazole-functionalized self-assembled monolayers have provided deep insights into how hydrogen-bonding interactions of the imidazole ring at the electrode-water interface are affected by the electrode's polarization. mdpi.com
Potential in Electrochemical Sensing Mechanisms (General Principles)
Electrochemical sensors operate by detecting changes in electrical signals (like current or potential) that occur when a target analyte interacts with an electrode surface. youtube.com The effectiveness of these sensors often depends on the chemical modification of the electrode, which enhances sensitivity and selectivity. nih.gov Molecules like this compound are promising candidates for electrode functionalization due to their distinct chemical groups.
The general principle involves immobilizing a recognition element onto an electrode. acs.org In this context, the imidazole ring of this compound could serve as the recognition site. Imidazole and its derivatives are known to coordinate with metal ions and can participate in specific binding events. nih.govnih.gov The amino group provides a site for covalent attachment to the electrode surface, while the sulfonic acid group (-SO₃H) can significantly influence the sensor's performance. The negatively charged sulfonate group can improve the electrode's conductivity and facilitate interaction with positively charged analytes through electrostatic forces. acs.org
Furthermore, the imidazole ring itself can be electrochemically active. The oxidation or reduction of the imidazole moiety upon interaction with an analyte can generate a measurable electrical signal. nih.gov The presence of the sulfonic acid group can also modulate the electrochemical environment at the electrode-solution interface, influencing the hydrogen-bonding network and the accessibility of the imidazole ring for interactions. mdpi.comnih.gov By combining these features, this compound could be integrated into sensor designs for detecting a range of analytes, from metal ions to biological molecules. youtube.com
Supramolecular Chemistry and Crystal Engineering
Supramolecular chemistry focuses on systems composed of multiple molecules held together by non-covalent interactions. nih.govyoutube.com Crystal engineering, a subset of this field, involves designing and synthesizing crystalline solids with desired properties based on an understanding of these intermolecular forces. nih.gov
Design of Supramolecular Assemblies Utilizing this compound as a Building Block
The zwitterionic character of this compound makes it an excellent building block, or "tecton," for constructing supramolecular assemblies. Zwitterions, which contain both positive and negative charges, can form highly ordered, stable structures through strong, charge-assisted hydrogen bonds. rsc.orgrsc.org This molecule possesses a protonated amino group (positive charge) and a deprotonated sulfonate group (negative charge) over a wide pH range, enabling it to self-assemble into complex architectures.
These assemblies can range from simple dimers to extended one-, two-, or three-dimensional networks. rsc.org The design of these structures can be guided by the predictable geometry of the imidazole ring and the strong directional nature of the hydrogen bonds formed by the amino and sulfonate groups. nih.gov By carefully selecting solvents or introducing other complementary molecules, it is possible to control the assembly process and create materials with specific topologies and functions. nih.gov
Hydrogen Bonding Networks and Intermolecular Interactions
Hydrogen bonds are the primary forces governing the structure of assemblies containing this compound. The molecule offers a rich variety of hydrogen bond donors and acceptors.
Potential Hydrogen Bonding Sites in this compound:
| Functional Group | Type of Site | Role in Hydrogen Bonding |
|---|---|---|
| Amino Group (-NH₂) | Donor | The N-H bonds can donate protons. |
| Imidazole Ring | Donor & Acceptor | The N-H group is a donor, while the other nitrogen atom is an acceptor. |
The combination of a strong acid (sulfonic acid) and a base (amino group) within the same molecule leads to the formation of zwitterions, which interact via very strong N⁺-H···O⁻S hydrogen bonds. researchgate.net These are significantly stronger than typical hydrogen bonds between neutral molecules. nih.gov Furthermore, the imidazole ring can form N-H···N bonds, which are known to be shorter and stronger than amide N-H bonds. nih.gov These multiple, strong interactions can lead to robust and highly organized three-dimensional networks, similar to those seen in the crystal structures of amino acids and related compounds. rsc.org
Cocrystal and Co-former Strategies Involving the Chemical Compound
Cocrystals are crystalline materials composed of two or more different molecules held together in the same crystal lattice by non-covalent interactions. nih.gov The selection of a suitable "co-former" is crucial for designing cocrystals with improved properties. nih.gov
Due to its zwitterionic nature, this compound is an excellent candidate to act as a co-former. rsc.org Zwitterionic molecules like amino acids are known to form stable cocrystals with various active pharmaceutical ingredients (APIs), often improving their solubility and stability. researchgate.net The strong, charge-assisted hydrogen bonds that zwitterions form are key to their success as co-formers. rsc.org
In a cocrystal strategy, this compound could be combined with a neutral or weakly acidic/basic molecule. The imidazole and amino groups can form hydrogen bonds with acidic functional groups (like carboxylic acids) on a partner molecule, while the sulfonate group can interact with basic sites. This versatility allows it to form stable crystalline structures with a wide range of compounds. rsc.org The resulting cocrystals could exhibit modified physical properties, such as enhanced solubility or different crystal morphology, compared to the individual components. nih.gov
Applications in Materials Science
The unique chemical structure of this compound also makes it a valuable component for the development of new functional materials.
Integration into Functional Materials (e.g., light-sensitive materials, fluorescent agents, sensors)
The imidazole core is a well-known luminophore, meaning it can form the basis of molecules that emit light. rsc.org Many imidazole derivatives are used as fluorescent probes and in organic light-emitting diodes (OLEDs). rsc.orgrsc.org The optical properties of these materials, such as their absorption and emission wavelengths, are highly sensitive to their chemical environment and can be tuned by adding different functional groups. nih.gov
Integrating this compound into such materials could offer several advantages. The sulfonic acid group is strongly electron-withdrawing and can modify the electronic structure of the imidazole ring, potentially shifting its fluorescence to different colors or enhancing its brightness. mdpi.comacs.org The pH-sensitive nature of the imidazole and amino groups means that the material's fluorescence could change in response to changes in acidity, making it useful for creating pH sensors. nih.gov Furthermore, the ability of the molecule to form robust hydrogen-bonded networks can influence the solid-state packing of the material, which in turn has a significant impact on its light-emitting properties. The sulfonic acid group can also be used to anchor the fluorescent molecule onto surfaces or into polymer matrices for the creation of solid-state sensors. rsc.orgresearchgate.net
Chemical Synthetic Utility as a Precursor
The structural core of this compound makes it and its derivatives valuable precursors in organic synthesis for creating more complex molecular architectures.
A compound structurally related to the subject of this article, 2-hydroxylamino-4,5-dihydroimidazolium-O-sulfonate, has proven to be a versatile building block for the synthesis of novel fused heterocyclic ring systems. nih.govfigshare.com This precursor is prepared by the reaction of 2-chloro-4,5-dihydroimidazole with hydroxylamine-O-sulfonic acid. nih.govacs.org
The deprotonated form of this compound possesses both nucleophilic (endocyclic nitrogen atoms) and electrophilic (exocyclic nitrogen) centers. nih.govfigshare.com This dual reactivity is exploited in tandem nucleophilic addition-electrophilic amination reactions to construct various fused heterocycles. nih.gov For example, its reaction with different reagents can yield:
3-substituted 6,7-dihydro-5H-imidazo[2,1-c] nih.govfigshare.comacs.orgoxadiazoles nih.govfigshare.com
6,7-dihydro-5H-imidazo[2,1-c] nih.govfigshare.comacs.orgthiadiazole-3-thione nih.govfigshare.com
7,8-dihydroimidazo[1,2-c] researchgate.netmdpi.comnih.govthiadiazine-2,4(6H)-dithione nih.gov
2,6,7,8-tetrahydroimidazo[1,2-a] researchgate.netmdpi.comnih.govtriazine-4(3H)-thione derivative nih.gov
This methodology demonstrates the utility of the dihydroimidazolium-O-sulfonate core as a scaffold for generating a variety of complex heterocyclic structures, highlighting the potential of such compounds in synthetic chemistry. nih.govfigshare.com
| Precursor | Reaction Type | Synthesized Heterocyclic System | Citation |
|---|---|---|---|
| 2-hydroxylamino-4,5-dihydroimidazolium-O-sulfonate | Tandem nucleophilic addition-electrophilic amination | 3-substituted 6,7-dihydro-5H-imidazo[2,1-c] nih.govfigshare.comacs.orgoxadiazoles | nih.govfigshare.com |
| 2-hydroxylamino-4,5-dihydroimidazolium-O-sulfonate | Tandem nucleophilic addition-electrophilic amination | 6,7-dihydro-5H-imidazo[2,1-c] nih.govfigshare.comacs.orgthiadiazole-3-thione | nih.govfigshare.com |
| 2-hydroxylamino-4,5-dihydroimidazolium-O-sulfonate | Not specified | 7,8-dihydroimidazo[1,2-c] researchgate.netmdpi.comnih.govthiadiazine-2,4(6H)-dithione | nih.gov |
| 2-hydroxylamino-4,5-dihydroimidazolium-O-sulfonate | Not specified | 2,6,7,8-tetrahydroimidazo[1,2-a] researchgate.netmdpi.comnih.govtriazine-4(3H)-thione | nih.gov |
The imidazole ring system is a fundamental structural motif found in a vast array of natural products and medicinally important compounds. nih.govresearchgate.net Compounds like this compound serve as valuable intermediates because they provide a pre-formed heterocyclic core that can be further elaborated. The presence of multiple functional groups—the amino group and the sulfonic acid group—offers reactive handles for subsequent chemical transformations.
The synthesis of substituted imidazol-4-ones, for instance, often proceeds through intermediates such as α-amino amides, which are then cyclized. nih.gov The 2-aminoimidazole moiety is a key component in various synthetic strategies. For example, 2-aminoimidazol-4-ones can be synthesized from thiohydantoin precursors through an oxidative process followed by amination. nih.gov
Furthermore, the general class of 2-amino-4,5-dihydroimidazoles can be prepared from cyclic thioureas. The thiourea (B124793) is first alkylated on the sulfur atom, creating a good leaving group, which is then displaced by an amine to form the 2-amino derivative. semanticscholar.org This highlights how the C-2 position of the imidazole ring is a key site for modification. The reactivity of the amino group and the imidazole ring itself allows these intermediates to be incorporated into larger, more complex molecules through various coupling and condensation reactions. The utility of such scaffolds is central to building libraries of compounds for screening in drug discovery and materials science. nih.gov
Environmental Transformation and Degradation Pathways of 2 Amino 4h Imidazole 4 Sulfonic Acid
Abiotic Degradation Mechanisms
Abiotic degradation, occurring without the involvement of microorganisms, is a critical factor in the environmental persistence of chemical compounds. For 2-amino-4H-imidazole-4-sulfonic acid, the principal abiotic pathways are expected to be chemical hydrolysis, photochemical degradation, and oxidation.
Chemical hydrolysis involves the cleavage of chemical bonds by reaction with water. The stability of this compound to hydrolysis is dictated by its two main components.
Imidazole (B134444) Ring: The imidazole ring itself is generally stable under neutral pH conditions. However, the hydrolysis of certain imidazole derivatives can be influenced by pH. For instance, the hydrolysis of N-acylimidazoles is well-documented and can be catalyzed by acids or bases. researchgate.netyoutube.com While this compound does not possess an N-acyl group, extreme pH conditions could potentially influence the stability of the ring. Studies on imidazole-2-ylidenes show that hydrolysis in highly aqueous environments can lead to the formation of stable imidazolium-hydroxide intermediates, which may eventually lead to ring-opened products. nih.govacs.org
Sulfonic Acid Group: Arylsulfonic acids are known to undergo hydrolytic desulfonation, a reaction that cleaves the carbon-sulfur bond to yield the parent arene and sulfuric acid. wikipedia.org This reaction is typically slow but can be significant under certain environmental conditions, such as elevated temperatures (above 200°C for unsubstituted benzenesulfonic acid) and in aqueous acidic solutions. wikipedia.orgyoutube.com The presence of other functional groups on the ring can make the compound easier to hydrolyze. wikipedia.org Studies on model sulfonic acid compounds have shown that aromatic sulfonic acids degrade more readily under hydrothermal conditions than alkyl sulfonic acids. brandeis.edu
Given these characteristics, this compound is expected to be relatively stable to hydrolysis under typical environmental pH and temperature conditions. However, degradation via this pathway could become more relevant in specific microenvironments with high acidity or temperature.
Photochemical degradation, initiated by the absorption of sunlight, is likely a major transformation pathway for this compound in sunlit surface waters. This can occur through direct photolysis (absorption of light by the molecule itself) or indirect photolysis (reaction with photochemically generated reactive species).
Direct Photolysis: Studies on the analogous compound PBSA show that direct photolysis is a significant degradation pathway. nih.govresearchgate.net Upon absorbing UV radiation, the molecule can be promoted to an excited triplet state ((3)PBSA*) or form a radical cation (PBSA(·+)), both of which are highly reactive intermediates. nih.govresearchgate.net These species can initiate reactions such as desulfonation (cleavage of the sulfonic acid group) and cleavage of the benzimidazole (B57391) ring. nih.govresearchgate.net The quantum yield for direct photolysis of PBSA has been determined to be 2.70 × 10⁻⁴, with the process being enhanced in acidic or basic conditions. nih.govresearchgate.net Gas-phase studies on imidazole itself show that UV absorption below 240 nm can lead to N-H bond fission. aip.org
Indirect Photolysis: This process involves reactions with transient species like hydroxyl radicals (•OH), nitrate (B79036) radicals (NO₃•), and singlet oxygen (¹O₂), which are formed in natural waters in the presence of sunlight and photosensitizers (e.g., nitrate, humic substances). For PBSA, indirect photolysis mediated by •OH is considered a less significant pathway compared to direct photolysis in typical surface waters, due to the low steady-state concentrations of •OH. nih.govresearchgate.net However, it becomes competitive at higher concentrations of photosensitizers like nitrate (NO₃⁻ > 2 mM). nih.govresearchgate.net
Oxidation by reactive species is a key environmental degradation mechanism. The imidazole ring is susceptible to attack by various oxidants found in the environment.
Hydroxyl Radical (•OH) Oxidation: The hydroxyl radical is a powerful, non-selective oxidant. The reaction rate constants for •OH with various imidazoles are very high, typically in the range of 10⁹ L mol⁻¹ s⁻¹. nih.gov For imidazole itself, the rate constant with •OH is calculated to be 5.65 × 10⁹ M⁻¹ s⁻¹. acs.org Studies on the degradation of benzenesulfonic acid also show that •OH radicals are the primary drivers of its decomposition. nih.gov The UV/chlorine advanced oxidation process, which generates •OH and chlorine radicals, has been shown to be effective in degrading PBSA, with •OH being a main contributor to the degradation. nih.gov
Nitrate Radical (NO₃•) and Ozone (O₃) Oxidation: In the tropospheric aqueous phase, nitrate radicals and ozone are also important oxidants. Computational studies on imidazole show that it can be efficiently oxidized by both NO₃• (rate constant of 7.41 × 10⁹ M⁻¹ s⁻¹) and, to a lesser extent, O₃ (rate constant of 4.02 × 10⁴ M⁻¹ s⁻¹). acs.orgkaust.edu.sa The primary degradation products from these reactions are predicted to be formamide (B127407) and oxamide. acs.orgkaust.edu.sa
The following table summarizes the key abiotic degradation pathways inferred for this compound.
| Degradation Pathway | Reactant(s) | Key Intermediates/Process | Environmental Relevance |
| Chemical Hydrolysis | Water (H₂O) | Desulfonation, Ring Opening | Likely slow under typical conditions; enhanced by high temperature and acidity. wikipedia.orgbrandeis.edu |
| Direct Photolysis | Sunlight (UV) | Excited Triplet State, Radical Cation | Major pathway in sunlit surface waters, leading to desulfonation and ring cleavage. nih.govresearchgate.net |
| Indirect Photolysis | •OH, ¹O₂ | Hydroxylated Intermediates | Secondary pathway, but can be significant in waters rich in photosensitizers. nih.govresearchgate.net |
| Oxidation | •OH, NO₃•, O₃ | Hydroxylated and Ring-Opened Products | Rapid reaction, particularly with •OH and NO₃• radicals, leading to mineralization. nih.govacs.org |
Identification and Characterization of Transformation Products
The identification of degradation products typically relies on a combination of chromatographic separation and spectroscopic detection.
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector is commonly used to monitor the disappearance of the parent compound and the appearance of transformation products. researchgate.netindexcopernicus.com
Mass Spectrometry (MS): Techniques like High-Resolution Mass Spectrometry (HRMS) are essential for identifying the molecular formulas of byproducts. nih.gov When coupled with liquid chromatography (LC-MS), it allows for the separation and identification of intermediates in complex mixtures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to elucidate the precise structure of isolated degradation products and to monitor the degradation process in real-time using techniques like pulsed field gradient NMR. researchgate.net
Infrared (IR) Spectroscopy: FTIR analysis can confirm the presence or disappearance of specific functional groups, such as the sulfonate group, during degradation. ias.ac.in
In studies of benzenesulfonic acid, HRMS was used to identify mono- and di-hydroxylated derivatives as key initial intermediates of oxidation. nih.gov For PBSA, various analytical techniques have been employed to track its degradation and identify products like hydroxylated PBSA and 2-phenyl-1H-benzimidazole (the desulfonated product). nih.govresearchgate.net
The breakdown of this compound likely proceeds through several parallel or sequential mechanistic pathways.
Desulfonation: A primary pathway, especially under photochemical conditions, is the cleavage of the C-S bond to release the sulfonic acid group as sulfite (B76179) or sulfate (B86663) and form 2-amino-4H-imidazole. nih.govresearchgate.netoup.com This can be initiated by the excited state of the molecule itself or by reductive processes. nih.govnih.gov
Hydroxylation: Attack by hydroxyl radicals (from indirect photolysis or other oxidation processes) on the imidazole ring would lead to the formation of various hydroxylated intermediates. nih.govnih.gov This is a common first step in the oxidation of aromatic compounds.
Imidazole Ring Cleavage: Following initial attack (e.g., hydroxylation or formation of a radical cation), the aromatic stability of the imidazole ring is compromised, making it susceptible to cleavage. nih.govresearchgate.net Oxidation of the imidazole ring is proposed to proceed through the formation of lactams and subsequent ring-opening, ultimately leading to smaller, more biodegradable molecules like formamide and oxamide. acs.orgntnu.no
Based on these mechanisms, a plausible degradation sequence for this compound would begin with either desulfonation or hydroxylation of the imidazole ring, followed by further oxidation and ring-opening, leading to smaller aliphatic acids and amides, and eventually mineralization to CO₂, H₂O, ammonium (B1175870), and sulfate.
Future Research Directions and Challenges
Advancements in Stereoselective Synthesis of 2-amino-4H-imidazole-4-sulfonic acid
The presence of a stereocenter at the C4 position of the imidazole (B134444) ring makes the stereoselective synthesis of this compound a primary and formidable challenge. The development of synthetic routes that can control this chirality is crucial for investigating its potential biological activities and for its application as a chiral catalyst or building block.
Future research must focus on developing novel asymmetric synthetic methodologies. One promising avenue is the use of chiral sulfinimines (N-sulfinyl imines) as precursors. These have proven effective in the asymmetric synthesis of other nitrogen-containing heterocycles by providing a reliable method for the stereocontrolled addition of organometallic reagents to a C=N bond. arkat-usa.orgamanote.com A key challenge will be the development of a suitable imidazole-based sulfinimine and a subsequent sulfonylation reaction that proceeds with high diastereoselectivity.
Another approach involves organocatalysis. Chiral Brønsted acids, such as those derived from phosphoric acid or sulfonic acids, could potentially catalyze the enantioselective construction of the core structure. researchgate.net Furthermore, methods developed for the asymmetric synthesis of chiral sulfones and sulfinate esters, which can be achieved through catalytic processes involving transition metals or organocatalysts, may offer inspiration. researchgate.netnih.gov For instance, a strategy could be envisioned where a 2-aminoimidazole precursor is subjected to an asymmetric sulfonylation reaction. researchgate.net The challenge lies in designing a catalyst system that is compatible with the multiple functional groups present in the imidazole precursor.
Exploration of Novel Chemical Reactivity and Catalytic Functions
The unique trifunctional nature of this compound—possessing acidic, basic, and nucleophilic centers—suggests a rich and complex reactivity profile. A significant research direction is to explore its potential as a cooperative or bifunctional catalyst. The combination of a strong Brønsted acid (sulfonic acid) and a basic site (amino-imidazole) within the same molecule could facilitate cascade reactions or activate substrates in a synergistic manner.
Research into Brønsted acidic ionic liquids (BAILs) based on imidazole and sulfonic acid functionalities has demonstrated high catalytic activity in various organic transformations. researchgate.netiitrpr.ac.incapes.gov.br These catalysts leverage the tunable acidity and hydrogen bonding capabilities of the functionalized imidazole core. researchgate.netiitrpr.ac.in Future studies on this compound could investigate its efficacy as a recyclable catalyst in reactions such as esterification, condensation, and multicomponent reactions. researchgate.net A central challenge will be to understand and control the intramolecular interactions between the acidic and basic groups, which could lead to self-neutralization (forming a zwitterion) and potentially modulate catalytic activity. The imidazole ring itself can participate in catalysis through hydrogen bond donation, which can enhance the electrophilicity of substrates. researchgate.netrsc.org
Development of Advanced Computational Models for Complex Interactions
Predicting the behavior of this compound requires sophisticated computational models that can accurately capture its complex intramolecular and intermolecular interactions. The development of such models represents a significant theoretical challenge. Due to the presence of both a strong acid and basic groups, the molecule likely exists as a zwitterion in many environments, a state that is notoriously difficult to model accurately.
Future computational work should employ high-level quantum mechanical methods, such as Density Functional Theory (DFT), to investigate the compound's structural, electronic, and reactive properties. nih.govacs.org DFT calculations can be used to predict stable conformations, vibrational frequencies, and NMR spectra to aid in experimental characterization. nih.gov A key challenge is the accurate modeling of solvation effects, which are critical for predicting pKa values and understanding behavior in solution. The use of explicit solvent models combined with continuum models will be necessary for reliable predictions. figshare.com Furthermore, computational studies can elucidate potential reaction mechanisms for its catalytic cycles and predict binding affinities with various substrates or metal ions. figshare.commdpi.comacs.org
| Computational Approach | Research Target for this compound | Key Challenge | Relevant Findings in Analogous Systems |
| Density Functional Theory (DFT) | Geometric structure, electronic properties, vibrational spectra, reaction mechanisms. | Accurately modeling the zwitterionic state and intramolecular hydrogen bonding. | DFT has been used to predict reactivity and optical properties of other functionalized benzimidazoles. nih.govacs.org |
| Molecular Dynamics (MD) | Conformational dynamics, solvent interactions, binding free energies. | Developing accurate force fields that capture the polarization effects of the ionic groups. | MD simulations have been used to assess structural changes and ligand-protein interactions in imidazole derivatives. mdpi.com |
| COSMO-RS / PCM | Prediction of thermophysical properties (solubility, pKa) in different solvents. | Parameterization for a multifunctional, zwitterionic molecule. | COSMOtherm has been used to predict properties of N-functionalized imidazoles, though with varying accuracy for viscosity and vapor pressure. researchgate.netmdpi.com |
Integration into New Material Architectures
The multifunctional nature of this compound makes it an attractive candidate as a building block (ligand) for the synthesis of novel functional materials, particularly Metal-Organic Frameworks (MOFs) and coordination polymers. Imidazole and its derivatives are widely used ligands in the construction of MOFs due to the strong coordinating ability of their nitrogen atoms. acs.orgpsu.edumdpi.com
A future research direction is to utilize this compound to construct MOFs with tailored properties. The imidazole nitrogen can coordinate to metal centers to form the framework, while the amino and sulfonic acid groups can be oriented toward the pores. rsc.org These functional groups could serve as active sites for catalysis, selective adsorption, or as posts for further chemical modification (post-synthetic modification). mdpi.com For example, the sulfonic acid groups could create a highly acidic environment within the pores for acid-catalyzed reactions, while the amino groups could be used for capturing acidic gases like CO2 or for anchoring other catalytic species. The primary challenge will be controlling the coordination chemistry to achieve desired network topologies and to prevent the different functional groups from interfering with framework formation. The synthesis of imidazole-based MOFs has led to materials with applications in fluorescence-based sensing and adsorption of pollutants. acs.orgrsc.org
Comprehensive Environmental Fate Modeling
Understanding the environmental impact of any new chemical is paramount. A significant challenge for this compound is the development of a comprehensive model to predict its environmental fate and transport. Such a model must integrate various degradation and transformation pathways.
The imidazole ring is known to be biodegradable, although substitutions, particularly on the nitrogen atoms, can inhibit this process. researchgate.netnih.gov The degradation can be initiated by oxidation, leading to ring-opening. researchgate.netntnu.no Separately, organosulfonates are recognized as atmospheric constituents whose fate is governed by reactions with hydroxyl radicals and other oxidants. copernicus.orgacs.org Research indicates that organosulfates can be formed through radical addition and can also undergo further biotransformation. acs.orgnih.gov
Future research must focus on creating a quantitative fate model that considers several processes simultaneously:
Biodegradation: Assessing the rate and pathways for microbial degradation of both the imidazole ring and the potential cleavage of the C-S bond.
Photolysis: Determining the susceptibility of the molecule to degradation by sunlight in aqueous environments and in the atmosphere.
Hydrolysis: Evaluating the stability of the sulfonic acid group under various environmental pH conditions.
Transformation Products: Identifying the intermediate and final products of degradation to assess their potential persistence and toxicity. acs.org
Constructing such a model is challenging because it requires integrating data from multiple experimental and computational studies to accurately predict the chemical's behavior across different environmental compartments like water, soil, and air. up.pt
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
